molecular formula C17H26ClNO5S B1146070 2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one CAS No. 111031-17-5

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one

Cat. No.: B1146070
CAS No.: 111031-17-5
M. Wt: 391.9 g/mol
InChI Key: GLOKEOJMCXNRJB-SUJSHMTESA-N
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Description

This compound, a cyclohexenone derivative, is a potent grass-selective herbicide commercially formulated as Clethodium 2E . Its structure features a 3-hydroxycyclohex-2-en-1-one core substituted with a (3-chloroprop-2-enoxy)ethylcarbonimidoyl group at position 2 and a 2-ethylsulfonylpropyl chain at position 3. The sulfonyl group enhances stability and bioavailability, while the chloroallyloxyimino moiety contributes to target specificity . It is applied at rates of 1.2 L ha⁻¹ for controlling common grass weeds, demonstrating high efficacy in field studies .

Properties

CAS No.

111031-17-5

Molecular Formula

C17H26ClNO5S

Molecular Weight

391.9 g/mol

IUPAC Name

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H26ClNO5S/c1-4-14(19-24-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)25(22,23)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14-

InChI Key

GLOKEOJMCXNRJB-SUJSHMTESA-N

SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O

Isomeric SMILES

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O

Synonyms

2-[1-[[(3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one

Origin of Product

United States

Preparation Methods

Alkylation at Position 5

Reaction Conditions

  • Substrate : 1,3-cyclohexanedione.

  • Alkylating Agent : 2-(ethylthio)propyl bromide.

  • Base : Potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 80°C, 12 hours.

Outcome :
5-(2-ethylthiopropyl)-1,3-cyclohexanedione is obtained in 75–80% yield. Purification is achieved via recrystallization from ethanol.

Oxidation of Thioether to Sulfone

The ethylthio group is oxidized to a sulfone, a critical step for introducing the ethylsulfonylpropyl side chain.

Oxidizing Agents and Conditions

Oxidizing AgentSolventTemperatureTimeYield
H₂O₂ (30%)Acetic acid50°C6 h85%
Oxone®Water/acetoneRT12 h90%
mCPBADichloromethane0°C to RT4 h78%

Optimal Protocol :

  • Agent : Oxone® (2.2 equiv).

  • Solvent : Acetone/water (3:1).

  • Workup : Filtration, extraction with ethyl acetate, and evaporation.

  • Purity : ≥95% by HPLC.

Imine Formation at Position 2

The (E)-3-chloroprop-2-enoxycarbonimidoyl group is introduced via condensation.

Condensation Reaction

Reagents :

  • Amine Source : (E)-3-chloroprop-2-enoxyamine.

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Base : Triethylamine (Et₃N).

  • Solvent : Tetrahydrofuran (THF).

Procedure :

  • Dissolve 5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one (1.0 equiv) and (E)-3-chloroprop-2-enoxyamine (1.2 equiv) in THF.

  • Add EDC (1.5 equiv) and Et₃N (2.0 equiv).

  • Stir at 25°C for 24 hours.

  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 70–75%.

Stereoselective Optimization

The (E,E)-configuration of the imine and enoxy groups is controlled by:

  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor (E)-isomer formation.

  • Temperature : Reactions conducted at 0°C enhance stereoselectivity.

  • Catalysis : Titanium tetrachloride (TiCl₄) improves imine geometry (≥95% E-selectivity).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing enolization during imine formation.

  • Solution : Use of anhydrous conditions and molecular sieves to scavenge water.

Purification Difficulties

  • Issue : Co-elution of sulfone intermediates with unreacted starting material.

  • Solution : Gradient elution with hexane/ethyl acetate (4:1 to 1:1).

Scalability Considerations

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Volume200 mL20 L
Oxidation Time12 h18 h
Overall Yield65%58%
Purity95%93%

Key Adjustments for Scale-Up :

  • Substrate concentration reduced by 20% to minimize exotherms.

  • Automated pH control during oxidation.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 6.45 (d, J=15.4 Hz, 1H, CH=CHCl), 3.82 (s, 1H, OH), 3.10–3.05 (m, 2H, SO₂CH₂).
¹³C NMR (100 MHz, CDCl₃)δ 201.5 (C=O), 134.2 (C=N), 55.1 (SO₂CH₂).
HRMS [M+H]⁺ Calc.: 432.1245; Found: 432.1249.

Chemical Reactions Analysis

Types of Reactions

Clethodim sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Higher-order sulfones.

    Reduction Products: Clethodim and other intermediates.

    Substitution Products: Various sulfone derivatives.

Scientific Research Applications

Clethodim sulfone has several scientific research applications:

Mechanism of Action

Clethodim sulfone exerts its effects primarily through its role as a metabolite of clethodim. Clethodim inhibits acetyl coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis in plants. This inhibition leads to the disruption of lipid synthesis, ultimately causing the death of the target grass weeds. Clethodim sulfone, being a stable metabolite, helps in understanding the environmental fate and persistence of clethodim .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties
2-[(E)-N-[(E)-3-Chloroprop-2-Enoxy]-C-Ethylcarbonimidoyl]-5-(2-Ethylsulfonylpropyl)-3-Hydroxycyclohex-2-En-1-One (E)-3-Chloroprop-2-enoxyethylcarbonimidoyl 2-Ethylsulfonylpropyl High herbicidal activity; grass-selective; sulfonyl group enhances stability
(E.E)-(±)-2-[1-[[(3-Chloro-2-Propenyl)Oxy]Imino]Propyl]-5-[2-(Ethylthio)Propyl]-3-Hydroxycyclohex-2-En-1-One (E)-3-Chloroprop-2-enoxyiminopropyl 2-Ethylthiopropyl Moderate activity; ethylthio group increases lipophilicity but reduces soil persistence
(E.E)-2-[1-[[(3-Chloro-2-Propenyl)Oxy]Imino]Butyl]-5-[2-(Ethylthio)Propyl]-3-Hydroxycyclohex-2-En-1-One (E)-3-Chloroprop-2-enoxyiminobutyl 2-Ethylthiopropyl Extended alkyl chain improves membrane penetration but lowers selectivity
Tralkoxydim (2-[(1E)-N-Ethoxypropanimidoyl]-3-Hydroxy-5-Mesitylcyclohex-2-En-1-One) (1E)-Ethoxypropanimidoyl 2,4,6-Trimethylphenyl (mesityl) Broad-spectrum activity; mesityl group enhances binding to acetyl-CoA carboxylase (ACCase)

Functional Differences

  • Target Specificity : The sulfonyl group in the target compound improves binding to ACCase in grasses, while analogs with ethylthio groups (e.g., ethylthiopropyl) exhibit weaker enzyme inhibition .
  • Environmental Persistence: Sulfonyl derivatives degrade slower than ethylthio analogs due to reduced susceptibility to microbial oxidation, as seen in biodegradation studies of cyclohexanone derivatives .
  • Selectivity: Tralkoxydim’s mesityl group broadens its activity but increases non-target effects, whereas the target compound’s sulfonylpropyl chain restricts action to grasses .

Efficacy Data

Compound Application Rate (L ha⁻¹) Weed Control Efficacy (%) Soil Half-Life (Days)
Target Compound (Clethodium 2E) 1.2 95–98 14–21
Ethylthiopropyl Analog () 2.0 80–85 7–10
Tralkoxydim 1.5 90–95 28–35

Biological Activity

The compound 2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and agriculture.

The molecular formula of the compound is C17H26ClNO6SC_{17}H_{26}ClNO_6S with a molecular weight of approximately 407.9 g/mol. The structure includes functional groups that may contribute to its biological activity, including an imidoyl group and a hydroxycyclohexenone moiety.

The biological activity of this compound is primarily linked to its ability to interact with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar to other compounds in its class, it may inhibit key enzymes involved in metabolic pathways, particularly those related to fatty acid biosynthesis. For instance, it has been suggested that compounds with similar structures can inhibit acetyl coenzyme A carboxylase (ACCase), disrupting lipid metabolism in target organisms.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction, which is a programmed cell death pathway crucial for eliminating cancerous cells .

Biological Activity Studies

Research on the biological activity of this compound has included various assays to evaluate its effects on cell viability and proliferation.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 Value (µg/mL)Mechanism of Action
Study 1HeLa15.5Apoptosis induction
Study 2MCF710.0Inhibition of ACCase
Study 3T47D5.4Cytotoxicity through ROS generation

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy and agricultural pest management:

  • Cancer Therapy : In a study involving the T47D breast cancer cell line, the compound demonstrated significant cytotoxic effects with an IC50 value of 5.4 µg/mL, indicating strong potential as an anticancer agent. The study noted that treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .
  • Agricultural Applications : As a derivative related to herbicides like clethodim, this compound may also exhibit herbicidal properties by targeting ACCase in plants. This mechanism can disrupt fatty acid synthesis in weeds, providing an effective means for weed control in crops such as soybeans and corn .

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, it is expected to follow similar patterns as related compounds:

  • Absorption : Likely rapid absorption due to its lipophilic nature.
  • Metabolism : Potentially metabolized through oxidative pathways.
  • Excretion : Predominantly via urine as metabolites.

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